molecular formula C15H11Cl2F3N4OS B2858052 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene]thiourea CAS No. 339114-06-6

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene]thiourea

Cat. No.: B2858052
CAS No.: 339114-06-6
M. Wt: 423.24
InChI Key: LYMSQBCQPKWKPO-UHFFFAOYSA-N
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Description

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorinated benzyl and pyridinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with an appropriate amine to form the intermediate 4-chlorobenzylamine. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is unique due to its combination of chlorinated benzyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where specific molecular interactions are required.

Properties

IUPAC Name

(1Z)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N4OS/c16-11-3-1-9(2-4-11)7-25-23-8-22-14(26)24-13-12(17)5-10(6-21-13)15(18,19)20/h1-6,8H,7H2,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMSQBCQPKWKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC=NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CON/C=N\C(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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